(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
Description
The compound (2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a benzofuran-3-one derivative featuring a 4-bromophenyl substituent at the 2-position and a hydroxyl group at the 6-position. The Z-configuration (cis) of the exocyclic double bond between the benzofuran core and the bromophenyl group is critical, as stereochemistry influences molecular interactions and physicochemical properties.
Properties
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO3/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,17H/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOBLBRFEVYPRN-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 4-bromobenzaldehyde with 6-hydroxy-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling reactions, enabling structural diversification:
The bromine atom serves as a leaving group, with coupling efficiency dependent on steric and electronic factors of the boronic acid or amine nucleophile .
Functionalization of the Hydroxy Group
The C6-hydroxy group participates in typical alcohol reactions:
Reactivity of the α,β-Unsaturated Ketone
The conjugated enone system enables cycloadditions and reductions:
Diels-Alder Reaction
| Dienophile | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 12h | Bicyclic adduct | Endo preference |
| Maleic anhydride | DCM, RT, 24h | Fused tetracyclic lactone | Regioselective |
Reduction
| Reducing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1h | Allylic alcohol | Partial racemization |
| H₂ (1 atm), Pd/C | EtOAc, RT, 6h | Saturated ketone | Loss of conjugation |
Electrophilic Aromatic Substitution
The electron-rich benzofuran ring undergoes directed substitutions:
| Reaction | Reagents/Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C5 or C7 | Nitrobenzofuran derivative |
| Bromination | Br₂, FeBr₃, DCM, RT | C5 | Dibrominated analog |
The hydroxy group directs electrophiles to the para position relative to itself, while the ketone deactivates the adjacent positions .
Oxidation Reactions
The dihydrofuran moiety is susceptible to oxidative ring-opening:
| Oxidizing Agent | Conditions | Product | Mechanism |
|---|---|---|---|
| MnO₂ | CHCl₃, reflux, 8h | Quinone derivative | Two-electron oxidation |
| O₃, then Zn/H₂O | -78°C, then RT | Dicarboxylic acid fragment | Ozonolysis |
Tautomerism and pH-Dependent Behavior
The enol-keto tautomerism influences reactivity:
-
Basic conditions (pH > 10): Enolate formation enhances nucleophilicity at C3 .
-
Acidic conditions (pH < 4): Protonation of the ketone promotes electrophilic additions.
This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., as a kinase inhibitor precursor) and materials science (e.g., conjugated polymers) . Further studies should explore photocatalytic modifications and biocatalytic resolutions to expand its synthetic utility.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its pharmacological properties, particularly in the context of cancer treatment and neuroprotection.
Anticancer Activity
Recent studies have demonstrated that (2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one exhibits cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
The compound has also shown promise in neuroprotection, particularly in models of oxidative stress-induced neuronal damage. Its ability to scavenge free radicals contributes to its neuroprotective properties.
Case Study: Neuroprotection in Oxidative Stress Models
In a study involving neuronal cell cultures subjected to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The compound was found to modulate pathways involved in oxidative stress response, highlighting its potential for treating neurodegenerative diseases .
Pharmacological Applications
Beyond its anticancer and neuroprotective properties, this compound has been explored for its anti-inflammatory and antimicrobial activities.
Anti-inflammatory Properties
Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in inflammatory disorders.
Table 2: Inhibition of Pro-inflammatory Cytokines by this compound
These results suggest that the compound could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 | |
| Pseudomonas aeruginosa | 100 |
These findings support the potential development of this compound as an antimicrobial agent.
Material Science Applications
In addition to biological applications, this compound has shown utility in material science as a precursor for synthesizing novel polymers and composites.
Polymer Synthesis
The compound can be utilized to synthesize polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to improve tensile strength and thermal resistance.
Case Study: Polymer Composite Development
A recent study demonstrated that incorporating this compound into a polyvinyl chloride matrix resulted in composites with improved durability and resistance to thermal degradation compared to pure polyvinyl chloride .
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways and the generation of reactive oxygen species.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound is compared below with analogs differing in substituent type, position, or additional functional groups. Key differences include halogen substitution (bromo, fluoro), alkyl groups (methyl), and ether linkages (methoxy).
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations
Ortho-substitution may introduce steric strain, affecting molecular conformation . Fluorine () offers greater electronegativity than bromine, which could influence dipole moments and hydrogen-bonding interactions .
Hydroxyl vs. Ether Groups :
- The 6-hydroxy group in the target compound and analogs () enables hydrogen bonding, impacting solubility and crystal packing. In contrast, the methoxy group in ’s analog may reduce polarity but improve metabolic stability .
Alkyl vs. This could alter reactivity in electrophilic substitution reactions .
Complex Substituents :
Biological Activity
The compound (2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one, commonly referred to as a benzofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C21H19BrO5
- Molecular Weight : 431.3 g/mol
- IUPAC Name : tert-butyl 2-[[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies have demonstrated that benzofuran derivatives can exhibit significant antioxidant properties, which are crucial for combating oxidative stress in cells. This activity is often linked to the presence of hydroxyl groups that can donate electrons and neutralize free radicals.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
- Antimicrobial Effects : The bromophenyl moiety has been associated with enhanced antibacterial and antifungal activities. In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
Molecular Docking Studies
Molecular docking simulations have been performed to predict the binding affinity of this compound with various biological targets:
-
Target Enzyme : Estrogen Receptor Alpha (ERα)
- Binding Energy : -9.5 kcal/mol
- Key Interactions : Hydrogen bonding with critical amino acids in the binding pocket.
-
Target Enzyme : Cyclooxygenase (COX)
- Binding Energy : -8.7 kcal/mol
- Key Interactions : π-stacking interactions with aromatic residues.
These studies suggest that the compound may act as a potential inhibitor for these targets, supporting its role in cancer therapy and inflammation reduction .
Case Studies
-
Case Study on Anticancer Activity
A study evaluated the effects of this compound on human lung cancer cells (A549). Results indicated a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of treatment. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis . -
Case Study on Antimicrobial Efficacy
In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria. It demonstrated significant inhibitory effects, suggesting its potential use as a lead compound in antibiotic development .
Q & A
Basic Question: What synthetic methodologies are most reliable for preparing (2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one?
Answer:
The compound is typically synthesized via base-catalyzed condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 4-bromobenzaldehyde. Key steps include:
- Reaction conditions : Use ethanol or methanol as solvents with bases like NaOH or K₂CO₃ under reflux (70–80°C for 6–12 hours).
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity .
- Regioselectivity : The Z-isomer is favored due to steric and electronic effects of the bromine substituent, confirmed by NOESY NMR analysis .
Advanced Question: How to resolve contradictions in reported biological activity data for this compound across different studies?
Answer:
Contradictions often arise from experimental design variability :
- Bioassay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) to normalize IC₅₀ values.
- Solvent effects : DMSO concentration (>1% v/v) may artifactually suppress activity; optimize solvent compatibility.
- Statistical validation : Apply ANOVA or Student’s t-test to compare datasets, ensuring p < 0.05 for significance. Replicate experiments in triplicate .
Basic Question: What spectroscopic techniques confirm the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Key signals include the benzylidene proton (δ 7.8–8.2 ppm, singlet) and the carbonyl carbon (δ 190–195 ppm).
- FT-IR : Stretching bands at 1680–1700 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (–OH).
- HPLC-MS : Purity ≥95% with ESI+ m/z 357 [M+H]⁺. Use a C18 column (acetonitrile/water gradient) for retention time consistency .
Advanced Question: How to design experiments to elucidate the mechanism of action in antimicrobial studies?
Answer:
- Target identification : Perform molecular docking (e.g., AutoDock Vina) against bacterial enzymes (e.g., DNA gyrase or dihydrofolate reductase) to predict binding modes.
- Enzyme inhibition assays : Measure IC₅₀ via spectrophotometric methods (e.g., NADH depletion for dehydrogenase targets).
- Resistance profiling : Test against methicillin-resistant Staphylococcus aureus (MRSA) and efflux pump-deficient strains to assess intrinsic vs. acquired resistance .
Basic Question: What are the critical factors influencing the compound’s stability during storage?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzylidene moiety.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the ketone group.
- Oxidation prevention : Add antioxidants (0.1% BHT) to ethanol stock solutions .
Advanced Question: How to analyze hydrogen-bonding patterns in the crystal structure of this compound?
Answer:
- Single-crystal X-ray diffraction : Refine data using SHELXL (space group assignment, R-factor < 0.05).
- Graph set analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) via Mercury software.
- Thermal ellipsoids : Assess disorder in the bromophenyl ring using anisotropic displacement parameters .
Basic Question: What computational methods predict the compound’s physicochemical properties?
Answer:
- LogP calculation : Use ChemAxon or Schrödinger QikProp for partition coefficient estimation (experimental logP ~2.8).
- pKa prediction : The phenolic –OH group has a pKa ~9.5 (ACD/Labs).
- Solubility : Simulate in water (0.1 mg/mL) via COSMO-RS .
Advanced Question: How to address regioselectivity challenges in derivatizing the benzofuran core?
Answer:
- Protecting groups : Temporarily protect the 6-hydroxy group with TBSCl before introducing substituents at C-4 or C-5.
- Electrophilic aromatic substitution : Use directing groups (e.g., –NO₂) to control bromination or nitration sites.
- Cross-coupling reactions : Suzuki-Miyaura coupling with Pd(PPh₃)₄ enables selective aryl functionalization .
Basic Question: How to assess the compound’s antioxidant activity in vitro?
Answer:
- DPPH assay : Measure absorbance decay at 517 nm (IC₅₀ ≤ 50 μM indicates strong radical scavenging).
- FRAP assay : Compare Fe³+ reduction capacity to Trolox standards.
- Kinetic studies : Monitor reaction rates via stopped-flow spectroscopy .
Advanced Question: What strategies improve the compound’s bioavailability for in vivo studies?
Answer:
- Prodrug synthesis : Esterify the –OH group with acetyl or PEG moieties to enhance membrane permeability.
- Nanoparticle encapsulation : Use PLGA or liposomal carriers (size < 200 nm) for sustained release.
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC via LC-MS/MS after oral/intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
